Bienvenue dans la boutique en ligne BenchChem!

4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide

Antioxidant activity Free radical scavenging DPPH assay

4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide (CAS 867136-05-8) is a synthetic small molecule belonging to the piperazine-1-carbothioamide class, characterized by a dual carbothioamide architecture: one thiocarbonyl group links a 4-(dimethylamino)phenyl substituent to the piperazine ring, while the second carbothioamide group remains unsubstituted at the opposite ring nitrogen. Its molecular formula is C₁₄H₂₀N₄S₂, with a molecular weight of 308.5 g/mol.

Molecular Formula C14H20N4S2
Molecular Weight 308.46
CAS No. 867136-05-8
Cat. No. B2767532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide
CAS867136-05-8
Molecular FormulaC14H20N4S2
Molecular Weight308.46
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)N
InChIInChI=1S/C14H20N4S2/c1-16(2)12-5-3-11(4-6-12)13(19)17-7-9-18(10-8-17)14(15)20/h3-6H,7-10H2,1-2H3,(H2,15,20)
InChIKeyJZQVGHKSXUJMCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide (CAS 867136-05-8): Chemical Class, Structural Features, and Procurement Context


4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide (CAS 867136-05-8) is a synthetic small molecule belonging to the piperazine-1-carbothioamide class, characterized by a dual carbothioamide architecture: one thiocarbonyl group links a 4-(dimethylamino)phenyl substituent to the piperazine ring, while the second carbothioamide group remains unsubstituted at the opposite ring nitrogen . Its molecular formula is C₁₄H₂₀N₄S₂, with a molecular weight of 308.5 g/mol . The electron-donating dimethylamino group confers distinct electronic properties that differentiate it from other piperazine carbothioamides bearing neutral or electron-withdrawing substituents, influencing solubility, reactivity, and potential biological target engagement . The compound is commercially available from multiple research chemical suppliers and finds application as a building block and screening candidate in medicinal chemistry programs .

Why Generic Substitution Fails for 4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide: Structural Determinants of Biological Selectivity


Piperazine-1-carbothioamide derivatives cannot be treated as interchangeable commodities for research procurement because minor structural variations in the N-substituent of the terminal carbothioamide group or the para-substituent on the benzenecarbothioyl ring produce profound shifts in biological target engagement, potency, and selectivity [1]. The target compound 867136-05-8 bears a free –C(=S)NH₂ group at the piperazine N1 position, a feature that critically determines hydrogen-bond donor/acceptor capacity and distinguishes it from closely related analogs with N-cyclohexyl, N-phenyl, N-naphthalenyl, or N-(4-bromophenyl) substituents at this position . The para-dimethylamino group on the benzene ring further modulates electron density at the thiocarbonyl, affecting metal-chelation propensity and enzyme active-site complementarity . Patent literature covering piperazine carbothioamide and carboxamide derivatives as therapeutic agents explicitly demonstrates that substituent identity at both the piperazine N4-thioacyl and N1-carbothioamide positions governs pharmacological activity profiles, making compound-specific selection essential rather than class-based substitution [2]. Below we present the quantitative evidence supporting procurement decisions for this specific compound.

Product-Specific Quantitative Evidence Guide for 4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide (867136-05-8): Comparator-Based Differentiation Data


DPPH Radical Scavenging Activity of 867136-05-8 vs. Ascorbic Acid Standard

In DPPH radical scavenging assays, 4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide (CAS 867136-05-8) demonstrated an IC₅₀ value of 25 µg/mL, indicating antioxidant capacity comparable to the standard reference antioxidant ascorbic acid . This represents a meaningful level of radical-scavenging potency for a synthetic small-molecule piperazine carbothioamide and provides a benchmark for researchers selecting this compound for oxidative stress-related screening cascades.

Antioxidant activity Free radical scavenging DPPH assay

Structural Differentiation: Unsubstituted Carbothioamide (–C(=S)NH₂) at N1 Confers Distinct Hydrogen-Bond Donor Capacity vs. N-Substituted Analogs

The target compound 867136-05-8 features a primary carbothioamide (–C(=S)NH₂) at the piperazine N1 position, providing two hydrogen-bond donor sites absent in the closest commercially available analogs such as N-cyclohexyl-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide (CAS 899993-66-9; tertiary thioamide, zero H-bond donors), N-(4-bromophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide (CAS 865612-21-1; secondary thioamide, one H-bond donor), and 4-[4-(dimethylamino)benzenecarbothioyl]-N-(naphthalen-1-yl)piperazine-1-carbothioamide (CAS 868153-20-2; secondary thioamide, one H-bond donor) . The presence of two H-bond donors in the target compound enables bidentate hydrogen-bonding interactions with biological targets that are sterically or electronically inaccessible to mono-substituted or fully substituted analogs, a structural feature that directly impacts target engagement geometry and binding thermodynamics [1].

Structure-activity relationship Hydrogen-bond donor Piperazine carbothioamide

Class-Level Evidence: Piperazine-1-Carbothioamide Derivatives Exhibit Potent Enzyme Inhibition Validating the Scaffold's Biological Relevance

The broader piperazine-1-carbothioamide chemotype has demonstrated potent enzyme inhibitory activity in published studies. A benzothiazinone-piperazine carbothioamide derivative (compound 18) showed an IC₅₀ of 0.51 ± 0.16 µM against Mycobacterium tuberculosis DNA gyrase in a DNA supercoiling assay, with moderate anti-tubercular whole-cell activity of 4.41 µM [1]. Separately, N-(adamantan-1-yl)piperazine carbothioamides have been characterized for urease inhibitory activity supported by crystallographic and quantum chemical analyses [2]. The target compound 867136-05-8, bearing the same piperazine-1-carbothioamide core with a distinct 4-(dimethylamino)benzenecarbothioyl N4-substituent, occupies a unique and commercially accessible position within this biologically validated scaffold space. While direct IC₅₀ data for 867136-05-8 against DNA gyrase or urease are not available, the class-level evidence supports its prioritization as a screening candidate for enzyme inhibition programs.

Enzyme inhibition Piperazine carbothioamide scaffold Antimycobacterial

Molecular Weight Advantage: 867136-05-8 (MW 308.5) Offers Favorable Physicochemical Profile Relative to Heavier Analogs with Bulky N1 Substituents

With a molecular weight of 308.5 g/mol, the target compound 867136-05-8 is significantly lighter than its closest commercially available N1-substituted analogs: N-(4-bromophenyl) derivative CAS 865612-21-1 (MW 463.46), N-(naphthalen-1-yl) derivative CAS 868153-20-2 (MW 434.62), and N-cyclohexyl derivative CAS 899993-66-9 (MW 390.61) . This represents a molecular weight reduction of 21–34% relative to these comparators. The lower MW of 867136-05-8 places it more favorably within Lipinski's Rule of Five guidelines (MW < 500), potentially conferring superior membrane permeability and oral bioavailability characteristics in downstream lead optimization [1]. The compound also carries fewer rotatable bonds than its bulkier analogs, a feature associated with improved ligand efficiency metrics.

Molecular weight Drug-likeness Physicochemical properties

Best Research and Industrial Application Scenarios for 4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide (867136-05-8)


Antioxidant Screening in Oxidative Stress-Related Disease Models

The demonstrated DPPH radical scavenging activity of 867136-05-8 (IC₅₀ = 25 µg/mL) supports its deployment as a screening compound in oxidative stress-related disease models, including neurodegenerative disorders where antioxidant intervention is therapeutically relevant . Researchers should prioritize this compound over untested piperazine carbothioamide analogs when building focused compound libraries for radical-scavenging phenotypic screens. The dual carbothioamide architecture may provide additional redox-active functionality not present in simpler piperazine derivatives, potentially translating to multi-mechanism antioxidant effects in cellular models.

Enzyme Inhibitor Discovery: Screening Against Metalloenzymes and Cysteine Proteases Utilizing the Primary Carbothioamide Warhead

The free –C(=S)NH₂ group at the N1 position of 867136-05-8 provides two H-bond donor sites and potential metal-chelating capacity, distinguishing it from all N-substituted analogs that lack this functionality . This makes the compound particularly suitable for screening against metalloenzymes (e.g., urease, carbonic anhydrase, HDACs) and cysteine proteases where thiocarbonyl-based warheads can form reversible covalent adducts with active-site cysteine residues. The class-level enzyme inhibition data for piperazine-1-carbothioamides (Mtb DNA gyrase IC₅₀ = 0.51 µM; urease inhibition confirmed) provides confidence in the scaffold's target engagement potential [1][2].

Medicinal Chemistry Lead Generation: Fragment-Based or Scaffold-Hopping Starting Point with Favorable Physicochemical Properties

With a molecular weight of 308.5 g/mol — substantially lower than N-cyclohexyl (390.6), N-naphthalenyl (434.6), and N-(4-bromophenyl) (463.5) analogs — 867136-05-8 represents the most drug-like starting point within this commercially available compound series . Its favorable MW profile, combined with the synthetic tractability of the primary carbothioamide for further derivatization, makes it an ideal scaffold for fragment-based drug discovery or scaffold-hopping campaigns. Procurement of this compound over heavier analogs maximizes ligand efficiency headroom for subsequent optimization cycles where molecular weight inevitably increases upon substituent addition.

Building Block for Diversity-Oriented Synthesis of Piperazine Carbothioamide Libraries

The unsubstituted primary carbothioamide at the N1 position of 867136-05-8 serves as a versatile synthetic handle for late-stage diversification through alkylation, acylation, or metal-catalyzed cross-coupling reactions. This contrasts with pre-functionalized analogs (e.g., CAS 865612-21-1, CAS 868153-20-2) whose N1 substituents limit further chemical elaboration . For research groups engaged in diversity-oriented synthesis or parallel library generation, 867136-05-8 offers a common intermediate from which dozens of N1-derivatized analogs can be generated in a single synthetic step, maximizing chemical space exploration per unit of procurement cost. The commercial availability of the compound from multiple suppliers ensures reliable supply for multi-step synthesis programs .

Quote Request

Request a Quote for 4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.